Phenpromethamine

Descripción general

Descripción

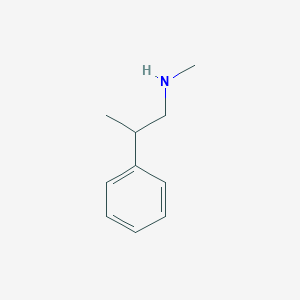

Fenprometamina, también conocida como N-metil-2-fenilpropan-1-amina, es un descongestionante nasal simpaticomimético del grupo de las fenetilaminas. Anteriormente se comercializó bajo la marca Vonedrine desde 1943 hasta 1960, pero ya no está disponible. El compuesto es un estimulante y ha sido prohibido por la Agencia Mundial Antidopaje .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fenprometamina puede sintetizarse mediante la condensación de aminas insaturadas con compuestos aromáticos. Un método común implica la reacción de fenilacetona con metilamina en condiciones de aminación reductiva . La reacción normalmente requiere un agente reductor como el cianoborohidruro de sodio o hidrógeno gaseoso en presencia de un catalizador como el paladio sobre carbono.

Métodos de producción industrial

La producción industrial de fenprometamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía son comunes en entornos industriales para lograr la calidad de producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

La fenprometamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La fenprometamina puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: El compuesto puede reducirse para formar aminas secundarias.

Sustitución: La fenprometamina puede sufrir reacciones de sustitución nucleófila, particularmente en el átomo de nitrógeno.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Sustitución: Se utilizan reactivos como haluros de alquilo o cloruros de acilo para reacciones de sustitución.

Principales productos formados

Oxidación: Derivados de fenilacetona o ácido benzoico.

Reducción: Aminas secundarias.

Sustitución: Derivados N-alquilados o N-acilados.

Aplicaciones Científicas De Investigación

Historical Context and Regulatory Status

Phenpromethamine was first introduced as a nasal decongestant but was later linked to various health risks, leading to its withdrawal from the market. It has never been approved for oral use by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is classified as a prohibited substance by the World Anti-Doping Agency (WADA) . Despite this, recent studies have detected its presence in several dietary supplements marketed for weight loss and athletic performance .

Presence in Dietary Supplements

Recent investigations have confirmed that this compound is present in weight loss and sports supplements sold in the U.S. A study analyzed 17 supplement brands labeled as containing deterenol (another stimulant) and found this compound in four of them . This finding raises concerns about the safety and efficacy of these products, particularly since they often contain multiple stimulants that have not been adequately studied for their combined effects on human health.

Table 1: Summary of Studies Detecting this compound in Supplements

| Study Reference | Number of Supplements Analyzed | This compound Detected | Health Risks Associated |

|---|---|---|---|

| 17 | 4 | Nausea, cardiac arrest | |

| Various (Brazil & Australia) | Yes | Asthma exacerbation |

Pharmacological Profile

This compound acts primarily as a stimulant, impacting adrenergic receptors similar to other known stimulants. Research indicates it may activate multiple adrenergic receptor subtypes, which can lead to increased heart rate and blood pressure . In vitro studies have shown that this compound can elicit significant physiological responses, suggesting potential risks when used in combination with other stimulants commonly found in pre-workout supplements .

Case Studies on Adverse Effects

Several case reports have documented adverse events associated with the use of supplements containing this compound. These include cardiovascular complications such as chest pain, palpitations, and even severe outcomes like cardiac arrest . A systematic review highlighted that many individuals using such supplements experienced significant health issues within weeks of consumption.

Table 2: Reported Adverse Effects Linked to this compound Use

| Adverse Effect | Number of Cases Reported |

|---|---|

| Chest Pain | 11 |

| Palpitations | 4 |

| Nausea/Vomiting | Various |

| Cardiac Arrest | 1 |

Mecanismo De Acción

La fenprometamina ejerce sus efectos actuando como un agente simpaticomimético. Estimula la liberación de norepinefrina y dopamina, lo que lleva a un aumento de la frecuencia cardíaca, la presión arterial y la broncodilatación. El compuesto se une a los receptores adrenérgicos, desencadenando una cascada de eventos intracelulares que dan como resultado sus efectos estimulantes .

Comparación Con Compuestos Similares

Compuestos similares

Metanfetamina: Comparte una estructura similar pero tiene un mayor potencial de abuso y adicción.

Anfetamina: Efectos estimulantes similares pero difiere en su estructura química y potencia.

Fenilpropanolamina: Utilizada como descongestionante y supresor del apetito, con un mecanismo de acción similar.

Singularidad

La fenprometamina es única en su afinidad de unión específica y perfil farmacocinético, lo que la distingue de otros compuestos similares. Su uso histórico como descongestionante nasal y su posterior prohibición resaltan su perfil regulatorio y de seguridad distinto .

Actividad Biológica

Phenpromethamine, also known as N,β-dimethylphenethylamine, is a sympathomimetic compound that has garnered interest in both pharmacological and dietary supplement contexts. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential health implications based on diverse research findings.

- Molecular Formula: CHN·ClH

- Molecular Weight: 185.694 g/mol

- Stereochemistry: Racemic mixture

- Chemical Structure: This compound Structure

This compound acts primarily as a sympathomimetic agent , influencing the sympathetic nervous system. Its mechanism includes:

- Adrenergic Receptor Activation: It binds to adrenergic receptors, mimicking catecholamines like norepinephrine. This action stimulates the release of norepinephrine and dopamine, leading to increased heart rate and blood pressure.

- cAMP Pathway Activation: Binding to receptors activates G-proteins, which subsequently activate adenylate cyclase, increasing cyclic AMP (cAMP) levels. Elevated cAMP enhances intracellular calcium levels, affecting muscle contraction and other cellular functions.

This compound is known for its role in various biochemical reactions:

- Neurotransmitter Interaction: It inhibits the reuptake of norepinephrine and dopamine, prolonging their action within the synaptic cleft.

- Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes (notably CYP2D6), it undergoes phase I and II metabolic reactions, influencing its pharmacokinetics .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution: The compound can cross cell membranes through passive diffusion and specific transporters like the norepinephrine transporter (NET) .

- Elimination: The metabolites are typically more hydrophilic, facilitating excretion through urine.

Biological Effects in Animal Models

Dosage Effects:

- At low doses, this compound acts as a mild stimulant, enhancing alertness.

- Higher doses lead to significant cardiovascular effects, including hypertension and arrhythmias.

Chronic Administration Studies:

Research indicates that prolonged exposure can lead to desensitization of adrenergic receptors, diminishing its effectiveness over time.

Case Studies and Clinical Findings

A systematic review highlighted potential interactions between this compound and other medications due to its inhibition of CYP2D6. This could lead to altered drug metabolism and unexpected side effects when co-administered with other therapeutic agents .

Clinical Safety Profile:

While this compound has been reported to have a good safety profile when used therapeutically, concerns arise regarding its presence in dietary supplements marketed for weight loss or athletic performance enhancement. These products often contain multiple stimulants, raising questions about their combined effects on health .

Potential Risks and Regulatory Concerns

The presence of this compound in dietary supplements has raised regulatory flags due to its stimulant properties and potential for adverse interactions with other drugs. Its classification as a banned substance in sports adds another layer of concern regarding its use in competitive environments .

Propiedades

IUPAC Name |

N-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9(8-11-2)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFSOOYCQYDGES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861690 | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-88-9 | |

| Record name | Phenpromethamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenpromethamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(2-phenylpropyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENPROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D4542I59V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential risks associated with the presence of phenpromethamine in dietary supplements?

A1: Research has shown that this compound is a potent inhibitor of the cytochrome P450 2D6 enzyme (CYP2D6) []. This enzyme plays a critical role in the metabolism of many commonly prescribed medications. The inhibition of CYP2D6 by this compound could lead to unexpected drug interactions, altering the concentration of co-administered drugs in the body and potentially causing adverse effects []. Notably, many supplements containing this compound often contain cocktails of multiple stimulants, the combined effects of which are unknown and potentially dangerous [, ].

Q2: How prevalent is this compound contamination in dietary supplements marketed for weight loss or athletic performance enhancement?

A2: A study analyzing dietary supplements labeled as containing deterenol found that this compound was present in a significant portion of these products [, ]. Specifically, this compound was detected in 14 out of 17 brands analyzed, with quantities per recommended serving size ranging from 1.3 mg to 20 mg [, ]. Furthermore, these supplements often contained mixtures of multiple stimulants, raising concerns about potential synergistic effects and health risks [, ].

Q3: How does the structure of this compound relate to its potential for abuse?

A3: this compound belongs to the phenethylamine class of compounds, which share a common structural backbone []. This class includes various stimulants, some of which are known to have addictive properties. While the specific mechanisms by which this compound might be abused are not fully elucidated in the provided research, its structural similarity to other abused stimulants raises concerns about its potential for abuse.

Q4: Is there a reliable method to differentiate this compound from similar compounds?

A4: Yes, researchers have developed a novel method using liquid chromatography coupled with electrospray ionization mass spectrometry to effectively distinguish β-methylphenylethylamines (like this compound) from their isomeric α-methylphenylethylamine counterparts []. This advancement is crucial for accurately identifying and quantifying this compound in complex mixtures, such as those found in dietary supplements.

Q5: What research has been conducted on the physicochemical properties of this compound?

A5: Studies have employed computational chemistry methods to investigate the structure, spectra, and thermodynamic properties of this compound and related drug molecules []. This research utilized density functional theory calculations to optimize the molecular structures and predict various thermodynamic parameters, such as heat capacity, entropy, enthalpy, and free energy []. Additionally, the studies explored the relationship between temperature and these thermodynamic properties, providing insights into the behavior of this compound under different conditions [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.